5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(4-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a chemical compound belonging to the thiazolidinedione class, known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-chloroaniline with phenyl isothiocyanate in the presence of a suitable solvent, such as ethanol or dichloromethane. The reaction mixture is then heated under reflux conditions to facilitate the formation of the thiazolidinedione ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-[(4-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It has been studied for its ability to modulate various biological pathways and its potential use in drug development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of conditions such as diabetes, cardiovascular diseases, and certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which 5-[(4-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione exerts its effects involves the modulation of specific molecular targets and pathways. It is believed to interact with enzymes and receptors involved in cellular signaling processes, leading to the desired biological outcomes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Rimonabant: Another thiazolidinedione derivative used in the treatment of obesity and metabolic disorders.
Pioglitazone: A well-known thiazolidinedione used in the management of type 2 diabetes.
Rosiglitazone: Another antidiabetic drug belonging to the same class.
Uniqueness: 5-[(4-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione stands out due to its unique structural features and potential applications. While similar compounds are primarily used in the treatment of metabolic disorders, this compound has shown broader biological activities, making it a versatile candidate for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chloroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTLFMPTGMFIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385947 |
Source
|
Record name | CBMicro_022619 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5492-38-6 |
Source
|
Record name | CBMicro_022619 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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